molecular formula C16H18N4O2S B2395114 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 1021120-80-8

2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2395114
CAS RN: 1021120-80-8
M. Wt: 330.41
InChI Key: UXTBXFWYKNUKKX-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide, also known as APET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. APET is a synthetic derivative of pyridazine, which has been found to possess various biological activities.

Scientific Research Applications

Insecticidal Activities

The synthesis of innovative heterocycles incorporating a thiadiazole moiety, including compounds related to 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide, has shown promising insecticidal properties. These compounds were evaluated for their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications in pest management (Fadda et al., 2017).

Antimicrobial and Antitumor Properties

Several studies have focused on the synthesis and evaluation of derivatives of 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide for their antimicrobial activities. For instance, novel sulphonamide derivatives have exhibited significant antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Fahim & Ismael, 2019). Additionally, some derivatives have been identified with potent antitumor activities, particularly against human cervical cancer and lung cancer cell lines, indicating their potential in cancer therapy (Wu et al., 2017).

Synthesis of Heterocycles

The utility of thioureido-acetamides in synthesizing various heterocycles through one-pot cascade reactions has been explored, showcasing the versatility of related compounds in producing a wide range of heterocyclic structures with potential applications in materials science and pharmaceutical research (Schmeyers & Kaupp, 2002).

Optoelectronic Materials

Research into star-shaped pyrrole and thiophene functionalized monomers, related to the chemical structure of interest, has led to the development of copolymers with intriguing optoelectrochemical properties. These materials are of interest for applications in electronic devices, demonstrating the compound's relevance beyond biomedical applications (Ak & Toppare, 2009).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-12(21)18-14-7-8-16(20-19-14)23-11-15(22)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTBXFWYKNUKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide

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